molecular formula C21H18N2O5S B11470537 7-(7-methoxy-1,3-benzodioxol-5-yl)-3-methyl-4-phenyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione

7-(7-methoxy-1,3-benzodioxol-5-yl)-3-methyl-4-phenyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione

Cat. No.: B11470537
M. Wt: 410.4 g/mol
InChI Key: REVZSRBEGFVOMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-3-METHYL-4-PHENYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDINE-2,5-DIONE is a complex organic compound that features a unique combination of benzodioxole, thiazole, and pyridine moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-3-METHYL-4-PHENYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDINE-2,5-DIONE typically involves multi-step reactions. One common approach includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated synthesis platforms to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

7-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-3-METHYL-4-PHENYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDINE-2,5-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

7-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-3-METHYL-4-PHENYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDINE-2,5-DIONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-3-METHYL-4-PHENYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDINE-2,5-DIONE involves its interaction with specific molecular targets. These targets may include enzymes involved in cell signaling pathways, receptors on cell surfaces, and DNA or RNA molecules. The compound may exert its effects by inhibiting enzyme activity, blocking receptor binding, or interfering with nucleic acid function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-3-METHYL-4-PHENYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDINE-2,5-DIONE is unique due to its combination of benzodioxole, thiazole, and pyridine moieties, which confer a distinct set of chemical and biological properties. This unique structure allows it to interact with multiple biological targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C21H18N2O5S

Molecular Weight

410.4 g/mol

IUPAC Name

7-(7-methoxy-1,3-benzodioxol-5-yl)-3-methyl-4-phenyl-6,7-dihydro-[1,3]thiazolo[4,5-b]pyridine-2,5-dione

InChI

InChI=1S/C21H18N2O5S/c1-22-20-19(29-21(22)25)14(10-17(24)23(20)13-6-4-3-5-7-13)12-8-15(26-2)18-16(9-12)27-11-28-18/h3-9,14H,10-11H2,1-2H3

InChI Key

REVZSRBEGFVOMJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(CC(=O)N2C3=CC=CC=C3)C4=CC5=C(C(=C4)OC)OCO5)SC1=O

Origin of Product

United States

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